Bgg-spermidine

Description

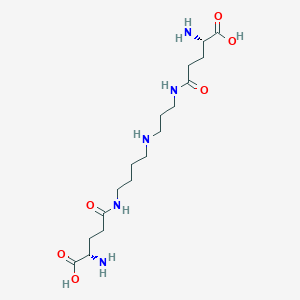

Structure

2D Structure

Properties

CAS No. |

74141-51-8 |

|---|---|

Molecular Formula |

C17H33N5O6 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[4-[3-[[(4S)-4-amino-4-carboxybutanoyl]amino]propylamino]butylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H33N5O6/c18-12(16(25)26)4-6-14(23)21-10-2-1-8-20-9-3-11-22-15(24)7-5-13(19)17(27)28/h12-13,20H,1-11,18-19H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t12-,13-/m0/s1 |

InChI Key |

LGLAHYJMPHRFKU-STQMWFEESA-N |

SMILES |

C(CCNC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CCC(C(=O)O)N |

Isomeric SMILES |

C(CCNC(=O)CC[C@@H](C(=O)O)N)CNCCCNC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CCC(C(=O)O)N |

Synonyms |

BGG-spermidine N(1),N(8)-bis(gamma-glutamyl)spermidine |

Origin of Product |

United States |

Overview of Polyamine Biology and Their Established Cellular Roles

Polyamines, primarily putrescine, spermidine (B129725), and spermine (B22157), are essential for cellular function across all living organisms nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.netmetwarebio.commdpi.comembopress.orgfrontiersin.org. These positively charged molecules interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby stabilizing their structures and influencing critical cellular processes nih.govmdpi.comresearchgate.netmetwarebio.comfrontiersin.orgnih.gov. Their established cellular roles include:

Cell Growth and Proliferation: Polyamines are indispensable for cell division, growth, and proliferation, acting as key regulators of the cell cycle nih.govmdpi.comresearchgate.netresearchgate.netmetwarebio.commdpi.com.

Gene Expression and Regulation: They are involved in regulating gene transcription and post-transcriptional modifications, including the hypusination of the translation factor eIF5A, which is crucial for protein synthesis nih.govmdpi.comresearchgate.netmetwarebio.comfrontiersin.orgmdpi.com.

Cell Signaling and Autophagy: Polyamines participate in various cell signaling pathways and are recognized as potent inducers of autophagy, a cellular self-cleaning process vital for maintaining homeostasis and combating aging mdpi.commetwarebio.comnih.govmdpi.comewadirect.comneuroganhealth.comnih.govelifesciences.orgresearchgate.net.

Stress Response and Longevity: They contribute to cellular resilience against oxidative stress and have been linked to longevity, with declining levels associated with aging mdpi.comresearchgate.netmetwarebio.comnih.govneuroganhealth.comresearchgate.net.

Immune Function: Polyamines can modulate immune responses, influencing the behavior of various immune cells frontiersin.orgneuroganhealth.com.

The intracellular concentration of polyamines is tightly regulated through complex mechanisms involving biosynthesis, catabolism, and transport, highlighting their critical importance in cellular health mdpi.comresearchgate.netmdpi.com.

Rationale for Investigating Modified Polyamines and Spermidine Derivatives

The profound and multifaceted roles of natural polyamines have spurred interest in developing modified versions or derivatives. The rationale for investigating these compounds stems from several key areas:

Probing Mechanisms of Action: Synthesizing analogs allows researchers to dissect the specific molecular mechanisms by which polyamines exert their effects, by altering their chemical structure or modifying their interaction with cellular targets mdpi.compnas.orgoup.comnih.gov.

Enhancing Stability and Efficacy: Natural polyamines can be rapidly metabolized or degraded. Derivatives might be engineered for increased stability, improved bioavailability, or enhanced efficacy in specific biological contexts mdpi.comoup.com.

Targeted Delivery and Specificity: Modifications could potentially confer greater specificity towards particular cellular pathways or tissues, leading to more targeted therapeutic interventions with reduced off-target effects.

Therapeutic Applications: Modified polyamines are explored for their potential in treating diseases where polyamine metabolism is dysregulated, such as cancer, neurodegenerative disorders, and age-related conditions mdpi.comresearchgate.netmdpi.comnih.govfrontiersin.orgnih.gov. For instance, polyamine analogs have been investigated for their antifungal properties and as potential anticancer agents mdpi.comoup.comnih.gov.

Conceptual Framework for Bgg Spermidine in Contemporary Biomedical Research

Interactions with Nucleic Acids

This compound, a polycationic molecule, exhibits significant interactions with nucleic acids, playing a crucial role in various cellular processes by modulating the structure and function of both DNA and RNA.

This compound Binding to DNA Structures (e.g., Major and Minor Grooves)

The interaction between this compound and the DNA double helix is primarily electrostatic, driven by the attraction between the positively charged amino groups of this compound and the negatively charged phosphate (B84403) backbone of DNA. nih.govnih.gov This interaction is largely non-specific, with this compound molecules diffusing along the DNA, confined by the strong electrostatic potential. nih.gov

While the phosphate backbone is the principal binding site, this compound also interacts with the grooves of the DNA helix. nih.gov Evidence from molecular dynamics simulations and structural studies indicates that this compound can localize in both the major and minor grooves. nih.govoup.com The binding preference can be influenced by the DNA sequence and conformation. For instance, studies have shown a tendency for this compound to occupy the minor groove, particularly in A-tract regions, which are sequences of consecutive adenine-thymine base pairs. oup.com In different DNA conformations, such as the left-handed Z-DNA, this compound has been observed to bind in the minor groove, sometimes forming a bridge between two separate DNA molecules. researchgate.net The major groove is also involved in this compound recognition, although it is generally less affected than the phosphate groups. nih.gov

| DNA Binding Site | Nature of Interaction | References |

| Phosphate Backbone | Primary, non-specific electrostatic attraction. | nih.govnih.gov |

| Minor Groove | Localization observed, particularly in A-tracts and Z-DNA conformations. | oup.comresearchgate.net |

| Major Groove | Secondary interaction site. | nih.gov |

Modulation of DNA Conformation and Stability by this compound

This compound plays a significant role in stabilizing DNA structure and influencing its conformation. By neutralizing the negative charges of the phosphate backbone, this compound reduces electrostatic repulsion between DNA strands, leading to increased thermal stability of the duplex. nih.govoup.com This stabilization effect is more potent than that of smaller cations like Mg²+ or Na+. oup.com

This compound is also a key factor in DNA condensation, the process of compacting DNA within the cell nucleus. nih.govnih.gov While it effectively binds to and condenses B-form DNA, studies indicate that this binding does not significantly disrupt the native B-form secondary structure under normal conditions. nih.gov However, under specific circumstances, such as reduced water activity, polyamines like this compound can facilitate conformational transitions, such as the B-DNA to A-DNA transition. nih.govoup.com The molecule's flexibility allows it to adopt various conformations, from bent to stretched, enabling it to fit within DNA grooves and stabilize different structures.

| Effect on DNA | Mechanism | References |

| Increased Stability | Neutralization of phosphate backbone charges reduces electrostatic repulsion. | nih.govoup.com |

| DNA Condensation | Facilitates the packaging of DNA into compact structures. | nih.govnih.gov |

| Conformational Transitions | Can induce transitions from B-DNA to A-DNA or Z-DNA under specific conditions. | nih.govoup.com |

Regulation of Gene Expression at the Transcriptional Level

This compound can influence gene expression through several mechanisms at the transcriptional level. By binding to DNA, it can modulate the interaction of regulatory proteins, such as transcription factors, with their target sites. nih.gov The occupation of major or minor grooves by this compound may sterically hinder the binding of these proteins, thereby repressing transcription. nih.gov

Furthermore, this compound is involved in epigenetic regulation. It has been shown to suppress histone acetylation, a modification that typically leads to a more open chromatin structure and increased gene expression. researchgate.net By promoting a more condensed chromatin state, this compound can contribute to transcriptional silencing. Conversely, this compound can also activate the expression of specific genes. For example, it has been observed to increase the expression of genes related to autophagy and other cellular processes. researchgate.netplos.org In dendritic cells, this compound treatment was found to significantly increase the expression of the Ido1 gene. researchgate.net

| Regulatory Mechanism | Effect | Example Genes/Pathways | References |

| Modulation of Protein-DNA Binding | Can inhibit or alter the binding of transcription factors to DNA. | General gene regulation | nih.gov |

| Epigenetic Modification | Suppresses histone acetylation, leading to chromatin condensation. | General gene silencing | researchgate.net |

| Gene Activation | Increases the expression of specific genes. | Autophagy-related (Atg) genes, Ido1 | researchgate.netplos.orgresearchgate.net |

Role in RNA Metabolism and Stability

Similar to its interaction with DNA, this compound binds to RNA molecules, primarily through electrostatic interactions with the phosphate backbone. iris-biotech.de This binding stabilizes RNA structure, protecting it from degradation by ribonucleases. iris-biotech.de The ability of this compound to stabilize RNA is utilized in molecular biology applications, where it is often included in buffers for RNA synthesis and purification to improve yield and integrity. iris-biotech.de

Beyond simple stabilization, this compound can enhance or alter the folding and function of RNA molecules. nih.gov This is particularly relevant for structured RNAs like riboswitches, which are regulatory segments of messenger RNA that bind small molecules to control gene expression. This compound can facilitate the correct folding of these RNA structures, enabling them to function properly. nih.gov Additionally, this compound can influence the efficiency of transcription by certain RNA polymerases and may also affect the speed of translation by ribosomes. iris-biotech.denih.gov

This compound Interactions with Proteins

This compound interacts with proteins in various ways, from reversible binding that modulates protein conformation and function to serving as a substrate for irreversible post-translational modifications. researchgate.net

Post-Translational Modification of Proteins (e.g., Hypusination of eIF5A)

One of the most specific and crucial roles of this compound is its function as the precursor for the synthesis of a unique amino acid called hypusine. researchgate.netresearchgate.net This modification, known as hypusination, occurs exclusively on a single, highly conserved lysine (B10760008) residue of the eukaryotic translation initiation factor 5A (eIF5A). researchgate.netnih.gov

The process of hypusination involves two enzymatic steps:

Deoxyhypusine (B1670255) synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from this compound to the specific lysine residue of the eIF5A precursor, forming a deoxyhypusine intermediate. nih.gov

Deoxyhypusine hydroxylase (DOHH) then hydroxylates this intermediate to form the mature, active hypusinated eIF5A (eIF5AH). nih.gov

This post-translational modification is essential for the viability of eukaryotic cells. researchgate.net Hypusinated eIF5A is critical for proper protein synthesis, where it facilitates the translation of mRNAs containing specific motifs, such as polyproline tracts, that can cause ribosome stalling. researchgate.net By ensuring efficient translation elongation, the this compound-dependent hypusination of eIF5A plays a vital role in regulating the synthesis of a subset of proteins involved in processes like cell proliferation, mitochondrial function, and metabolic regulation. nih.govnih.gov

| Enzyme | Substrate(s) | Product | Function in Hypusination | References |

| Deoxyhypusine synthase (DHPS) | eIF5A precursor, this compound | Deoxyhypusinated eIF5A | Transfers aminobutyl group from this compound to a specific lysine on eIF5A. | nih.gov |

| Deoxyhypusine hydroxylase (DOHH) | Deoxyhypusinated eIF5A | Hypusinated eIF5A (eIF5AH) | Hydroxylates the deoxyhypusine residue to form the final hypusine. | nih.gov |

Modulation of Enzyme Activity and Protein Function

Spermidine's regulatory role extends to the direct modulation of enzyme kinetics and protein stability. As a polycation, it can interact with negatively charged molecules like nucleic acids and certain proteins, thereby influencing their function. portlandpress.commdpi.com

Research has demonstrated that spermidine can directly affect enzyme activity. For instance, it has a notable effect on the type II restriction enzyme Nae I, where its presence can switch the enzyme's behavior. In the absence of spermidine, Nae I is activated by DNA with cleavable sites to cut resistant sites. However, in the presence of 1 mM spermidine, this is reversed; resistant sites are cleaved rapidly, and cleavable DNA actually inhibits the cleavage process. nih.gov This highlights a sophisticated regulatory mechanism where a small molecule like spermidine, whose levels can fluctuate with the cell cycle, acts as a switch. nih.gov

Furthermore, spermidine can influence the activity and stability of other enzymes, such as proteinase K. Spectroscopic and computational studies have shown that spermidine can bind to proteinase K, inducing conformational changes that lead to increased enzyme activity and stability. rsc.org This interaction, driven by hydrogen bonds and van der Waals forces, results in an increase in the α-helix and β-turn structures of the enzyme. rsc.org Spermidine has also been shown to modulate the activity of antioxidative and detoxification enzymes, suggesting a role in cellular defense and immunity. nih.gov

Table 1: Examples of Spermidine's Influence on Enzyme Activity

| Enzyme | Organism/System | Observed Effect of Spermidine | Reference |

|---|---|---|---|

| Nae I | In vitro | Modulates cleavage activity, acting as a regulatory switch | nih.gov |

| Proteinase K | In vitro | Increases enzyme activity and thermal stability | rsc.org |

| Antioxidative Enzymes (e.g., Catalase) | Honey Bees | Increases enzyme activity, particularly at higher concentrations | nih.gov |

| Phenoloxidase | Honey Bees | Increases enzyme activity, suggesting immune-boosting effects | nih.gov |

Direct Protein Binding and Conformational Changes

The ability of spermidine to directly bind to proteins and induce conformational changes is a key aspect of its function. These interactions are often specific and can lead to significant alterations in protein activity and downstream signaling.

Studies on periplasmic binding proteins (PBPs) in Escherichia coli, such as PotF (a putrescine-binding protein) and PotD (a spermidine-binding protein), provide insight into the specificity of these interactions. The binding of spermidine to these proteins involves a significant conformational change, often described as a "Venus flytrap" motion, which is crucial for their function in solute transport. nih.gov The binding process can involve the displacement of water molecules from the binding pocket, an entropically favorable process that contributes to binding affinity. nih.gov

In the context of neurodegenerative diseases, spermidine has been shown to interact with the tau protein, which is implicated in Alzheimer's disease. In vitro studies have found that the polyamination of tau by spermidine enhances its ability to polymerize microtubules. nih.gov However, this modification also promotes the formation of pathogenic tau conformations, such as oligomers and misfolded structures, while paradoxically reducing the formation of larger filamentous aggregates. nih.gov This suggests that spermidine can induce specific conformational changes in tau that favor certain pathogenic species over others. nih.gov

The binding of spermidine is not limited to bacterial or pathological proteins. In plants like maize, specific spermidine-binding proteins have been identified and purified from cell membranes, indicating a conserved role for such interactions across different kingdoms of life. nih.gov

Table 2: Research Findings on Spermidine's Direct Protein Interactions

| Protein Target | System | Key Findings | Reference |

|---|---|---|---|

| Periplasmic Binding Proteins (PotF, PotD) | E. coli | Spermidine binding induces a large conformational change essential for function. | nih.gov |

| Tau Protein | In vitro (Alzheimer's model) | Induces pathogenic conformations (oligomers) but reduces filamentous aggregate formation. | nih.gov |

| Proteinase K | In vitro | Binds to a single site, causing changes in secondary and tertiary structure. | rsc.org |

| Plant Membrane Proteins | Maize (Zea mays) | Specific spermidine-binding proteins have been purified and characterized. | nih.gov |

Modulation of Signaling Pathways by Spermidine

Spermidine exerts profound effects on cellular physiology by modulating a variety of critical signaling pathways. Its influence spans from the regulation of autophagy and cell cycle to responses against oxidative stress and inflammation.

Autophagy-Related Signaling Networks (e.g., mTOR, AMPK pathways)

A primary mechanism of spermidine's action is the induction of autophagy, a cellular recycling process essential for health and longevity. reinventionjournal.orgyoutube.com Spermidine modulates key signaling hubs that control autophagy, notably the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) pathways.

While initially thought to be an mTOR-independent inducer of autophagy, recent evidence shows that spermidine's interaction with the mTOR pathway can be complex and context-dependent. reinventionjournal.orgnih.gov For example, in some settings, spermidine supplementation has been shown to increase mTORC1 activity, while in others, it is associated with mTOR inhibition. nih.gov The inhibition of mTOR by agents like rapamycin leads to an increase in endogenous spermidine levels, which is essential for the full autophagy-inducing and longevity effects of rapamycin. nih.gov This suggests a feedback loop where mTOR acts as a negative regulator of spermidine synthesis. nih.gov

Spermidine consistently activates the AMPK pathway, a key sensor of cellular energy status. nih.govnih.govresearchgate.net Activated AMPK can then inhibit mTORC1, leading to the induction of autophagy. nih.gov Studies have shown that spermidine treatment leads to the phosphorylation and activation of AMPK. researchgate.net This activation is crucial for the cardioprotective effects of spermidine following myocardial infarction, where it enhances autophagic flux. nih.gov The spermidine-AMPK axis also plays a role in macrophage polarization, driving an anti-inflammatory phenotype. nih.gov In some cases, this AMPK activation is dependent on mitochondrial reactive oxygen species (mtROS). nih.gov The subsequent induction of autophagy often involves the ULK1 complex, a downstream target of both AMPK and mTOR. neu.edu

Cell Cycle Regulatory Pathways

Polyamines, including spermidine, are essential for proper cell cycle progression. portlandpress.com Cellular levels of polyamines fluctuate cyclically, with peaks in biosynthetic activity occurring at the G1/S transition and during the G2 phase. portlandpress.com Depletion of spermidine can disrupt this progression, often causing delays, particularly in the S-phase, highlighting its importance for DNA replication. portlandpress.comnih.gov

Oxidative Stress Response Pathways

Spermidine plays a significant role in protecting cells from oxidative damage by modulating key stress response pathways. A central pathway in this defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of antioxidant responses. nih.govnih.govmdpi.com

Under conditions of oxidative stress, spermidine can activate the Nrf2 pathway. nih.govnih.gov This activation leads to the translocation of Nrf2 into the nucleus, where it initiates the transcription of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase 4 (GPX4). nih.govresearchgate.net This mechanism has been shown to be crucial for spermidine's protective effects against ovarian damage, where it alleviates oxidative stress and ferroptosis. nih.gov One non-canonical mechanism of Nrf2 activation by spermidine involves the protein MAP1S, which competes with the Nrf2 inhibitor KEAP1 and accelerates KEAP1's degradation via autophagy. nih.gov

The interplay between spermidine and oxidative stress can also involve the regulation of intracellular ion levels and the timing of the stress response. In yeast, the export of spermidine via the Tpo1 transporter during hydrogen peroxide exposure is required to time the induction of antioxidant proteins and to mediate a delay in the cell cycle, allowing the cell to adapt. embopress.org

Inflammatory Signaling Modulation

Spermidine exhibits potent anti-inflammatory properties by intervening in major inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govfrontiersin.orgnih.gov NF-κB is a critical transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. nih.govfrontiersin.org

In various models, spermidine has been shown to inhibit the activation of NF-κB. It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of the active p65 subunit of NF-κB to the nucleus. nih.govnih.gov This inhibitory action has been observed in microglia, chondrocytes, and fibroblast-like synoviocytes. nih.govfrontiersin.orgnih.gov

The anti-inflammatory effects of spermidine can also be mediated through other mechanisms. In osteoarthritis models, spermidine activates CYLD-mediated deubiquitination of RIP1, a key signaling molecule upstream of NF-κB, thus inhibiting the pathway. nih.gov In macrophages, spermidine promotes an anti-inflammatory M2 phenotype by inducing autophagy and upregulating Hif-1α in an AMPK-dependent manner. nih.gov Furthermore, spermidine can interact with the Aryl Hydrocarbon Receptor (AhR), and this interaction is necessary for its regulation of NF-κB signaling and its anti-inflammatory role in chondrocytes. frontiersin.org

This compound Effects on Organelle Function

Recent scientific investigations have highlighted the significant impact of the natural polyamine, spermidine, on the function of various cellular organelles. These subcellular structures are crucial for maintaining cellular homeostasis, and their dysfunction is often linked to aging and disease. Spermidine's influence extends to mitochondria, the endoplasmic reticulum, and lysosomes, where it modulates key processes related to energy production, protein folding, and cellular degradation pathways.

Mitochondrial Dynamics and Bioenergetics

Studies have demonstrated that spermidine treatment can lead to an increase in adenosine (B11128) triphosphate (ATP) production and an enhancement of the mitochondrial membrane potential. nih.gov This is accompanied by an improvement in mitochondrial respiration, the process by which cells convert nutrients into ATP. nih.govnih.gov Furthermore, spermidine has been shown to mitigate oxidative stress by reducing the levels of mitochondrial reactive oxygen species (ROS), which are harmful byproducts of energy metabolism that can damage cellular components. nih.govspermidinelife.us The mechanism for this involves the regulation of mitochondrial complexes I and II. asm.org In senescent cardiomyocytes, spermidine supplementation restored mitochondrial function, evidenced by improved State 3 respiration and a higher respiratory control ratio (RCR). nih.gov

These beneficial effects are linked to spermidine's role in activating key signaling pathways, such as the SIRT1/PGC-1α pathway, which is a major regulator of mitochondrial biogenesis. nih.gov By promoting the creation of new, healthy mitochondria and enhancing the function of existing ones, spermidine helps counteract age-related decline in mitochondrial performance. nih.govnih.gov

Table 1: Effects of Spermidine on Mitochondrial Parameters

| Parameter | Observed Effect | Research Finding |

|---|---|---|

| ATP Production | Increased | Spermidine treatment enhances adenosine triphosphate production. nih.govresearchgate.net |

| Mitochondrial Respiration | Ameliorated | Demonstrates a spermidine-mediated improvement in mitochondrial respiration in neurons. nih.gov |

| Mitochondrial Membrane Potential | Increased | Treatment leads to a higher mitochondrial membrane potential. nih.govmdpi.com |

| Mitochondrial ROS Levels | Attenuated | Results in a dose-dependent reduction in total mitochondrial reactive oxygen species. nih.gov |

| Mitochondrial Biogenesis | Stimulated | Activates the SIRT1/PGC-1α signaling pathway to promote mitochondrial biogenesis. nih.gov |

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is vital for protein synthesis and folding. When unfolded or misfolded proteins accumulate, it triggers a state known as ER stress, which can lead to cell death. Spermidine has been shown to exert protective effects by mitigating the ER stress response under various pathological conditions.

In neuronal cells exposed to high glucose, a condition that can induce ER stress, spermidine treatment prevents neurotoxicity by upregulating Growth Differentiation Factor 11 (GDF11). nih.govresearchgate.net Similarly, in human retinal pigment epithelial cells under oxidative stress, spermidine was found to suppress the increase in cytosolic Ca²⁺ levels that result from ER stress, thereby protecting the cells from damage. mdpi.com This suggests that spermidine helps maintain ER homeostasis and prevents the activation of cell death pathways triggered by excessive stress. mdpi.com Further studies have indicated that spermidine can downregulate key ER stress signaling components, including activating transcription factor 4 (ATF4) and CCAAT/enhancer-binding protein homologous protein (CHOP). researchgate.net

Table 2: Spermidine's Modulation of ER Stress Markers

| Stress Inducer | Model System | Key Markers Modulated by Spermidine | Outcome |

|---|---|---|---|

| High Glucose | HT22 Neuronal Cells | ↑ GDF11 | Prevents neurotoxicity and ER stress. nih.govresearchgate.net |

| Hydrogen Peroxide | Human RPE Cells | ↓ Cytosolic Ca²⁺ increase | Protects against oxidative stress-induced cellular damage. mdpi.com |

| General ER Stress | Vascular Smooth Muscle Cells | ↓ ATF4, ↓ CHOP | Inhibits ER stress signaling. researchgate.net |

Cellular and Physiological Roles of Bgg Spermidine in Model Systems

Bgg-Spermidine in Cellular Stress Responses

Responses to Oxidative Stress

Spermidine (B129725) and its related polyamine, spermine (B22157), are recognized for their protective effects against oxidative stress. They can act as free radical scavengers and contribute to maintaining cellular redox homeostasis. Studies indicate that spermidine can reduce reactive oxygen species (ROS) levels and protect cells from damage induced by hydrogen peroxide (H₂O₂). For instance, in yeast and mammalian cell models, spermidine supplementation has been shown to decrease oxidative stress markers and protect against H₂O₂-induced damage researchgate.netzemdirbyste-agriculture.ltmdpi.comnih.gov. Furthermore, spermidine can reduce mitochondrial ROS (MitoROS), thereby activating a protective stress response pnas.org.

However, the catabolism of polyamines, including spermidine, can also be a source of ROS, particularly H₂O₂. This process, mediated by enzymes like spermidine/spermine N¹-acetyltransferase (SSAT) and polyamine oxidase (PAO), can contribute to oxidative stress under certain conditions, such as in cancer cells pnas.orgfrontiersin.orgresearchgate.netnih.gov. This highlights a dual role where spermidine can both mitigate and, through its metabolic byproducts, contribute to oxidative stress depending on the cellular context and metabolic state.

Table 1: Spermidine's Role in Oxidative Stress Responses

| Mechanism | Effect | Model System/Context | Citation(s) |

| Radical Scavenging | Reduces ROS, protects against H₂O₂ damage | Yeast, mice fibroblasts, SH-SY5Y cells, plant cells | researchgate.netzemdirbyste-agriculture.ltmdpi.comnih.govpnas.org |

| Catabolism (SSAT/PAO pathway) | Produces H₂O₂ | Cancer cells, mammalian cells | pnas.orgfrontiersin.orgresearchgate.netnih.gov |

| Mitochondrial ROS Reduction | Protects mitochondria from oxidative damage | SH-SY5Y cells (rotenone model) | pnas.org |

| Antioxidant Properties | General protection against oxidative damage | Various cell types, aged mice | researchgate.netmdpi.com |

Adaptation to Nutritional Stress and Starvation

While direct evidence for "this compound" in adaptation to nutritional stress or starvation was not found, polyamines, including spermidine, are known to be crucial for cellular function and survival under various stress conditions. Polyamines are essential for cell proliferation and differentiation pnas.orgnih.govresearchgate.netnih.gov, processes that are often compromised during nutritional deprivation. Their general role in maintaining cellular homeostasis and responding to environmental challenges suggests a potential, albeit indirect, role in adaptation to nutritional stress by supporting fundamental cellular processes. However, specific mechanisms or direct evidence linking spermidine to adaptation to starvation are not detailed in the provided literature.

Environmental Stress Tolerance

Spermidine plays a significant role in enhancing tolerance to a wide range of environmental stresses in various organisms, particularly in plants. It is recognized for its ability to act as a "stress-reliever" and contribute to adaptation against abiotic stresses such as drought, salinity, high temperatures, and chilling. In plants, spermidine can directly scavenge free radicals and help maintain cation-anion balance, thereby mitigating stress-induced damage zemdirbyste-agriculture.ltnih.govnih.gov. For example, spermidine pretreatment has been shown to reduce cold-temperature injury by modulating antioxidant pathways and decreasing oxidative stress markers frontiersin.org. Similarly, in algae and other plant systems, spermidine and its synthase genes are associated with improved tolerance to high temperature, cold, and salt stress nih.govfrontiersin.orgfrontiersin.org. These findings underscore spermidine's importance in mediating plant responses to adverse environmental conditions.

Table 2: Spermidine's Contribution to Environmental Stress Tolerance

| Stress Type | Protective Mechanism | Organism/System | Citation(s) |

| Drought | Radical scavenging, antioxidant enzyme activation, osmotic adjustment | Plants | zemdirbyste-agriculture.ltnih.govnih.gov |

| Salinity | Radical scavenging, cation-anion balance, antioxidant machinery activation | Plants | zemdirbyste-agriculture.ltnih.gov |

| High Temperature | Regulation of growth and senescence, antioxidant defense | Algae, plants | frontiersin.orgfrontiersin.org |

| Low Temperature | Modulation of ascorbate-glutathione pathway, reduction of oxidative stress | Mung bean seedlings, plants | frontiersin.org |

| H₂O₂ | Radical scavenging, ROS reduction, protection against oxidative damage | Yeast, mammalian cells, plant cells | researchgate.netmdpi.comaging-us.com |

| Paraquat (PQ) | Induces autophagic flux, improves cellular viability, protects against toxicity | Neuronal cell models (GT1-7) | nih.gov |

Contributions to Specific Biological Processes in Model Organisms

Contributions to Specific Biological Processes in Model Organisms

Immune Response Modulation in Experimental Systems

Spermidine has demonstrated significant immunomodulatory capabilities in experimental systems. It can suppress the activation of dendritic cells (DCs) by influencing the hypusination of eukaryotic initiation factor 5A (eIF5A) and inducing metabolic adaptation, thereby reducing their ability to activate T cells nih.govresearchgate.net. Furthermore, spermidine has been implicated in reversing B cell senescence, restoring their function and boosting immune responses, suggesting a role in mitigating immune aging tandfonline.com. Polyamines, in general, are considered immunomodulatory factors, with spermine shown to inhibit pro-inflammatory cytokine synthesis in immune cells researchgate.net. Spermidine also influences macrophage polarization, promoting an anti-inflammatory M2 phenotype through mitochondrial ROS mediation frontiersin.org.

Table 3: Spermidine's Modulation of Immune Responses

| Immune Cell/Process | Spermidine's Action | Mechanism | Citation(s) |

| Dendritic Cells (DCs) | Suppresses activation, reduces T cell activation | eIF5A hypusination, metabolic adaptation | nih.govresearchgate.net |

| B Cells | Reverses senescence, restores function | Hypusinated EIF5A-TFEB-autophagy axis | tandfonline.com |

| Macrophages | Promotes M2-polarization | Mitochondrial ROS mediation | frontiersin.org |

| General Immune Modulation | Immunomodulatory factor, suppresses pro-inflammatory cytokines (spermine) | Various, including inhibiting LPS-induced cytokine synthesis | aging-us.comresearchgate.net |

| Innate Immunity | Attenuates cGAS activity, modulates innate immune responses | Induces B-DNA to Z-DNA transition, impacting DNA sensor affinity | nih.gov |

Reproductive Biology and Gamete Function in Model Organisms

Spermidine may play a role in both male and female fertility. Studies suggest that fertile men tend to have higher spermidine levels, and spermidine supplementation has been linked to maintaining healthy hormone balance and reducing oxidative stress, factors crucial for reproductive health wikipedia.org. In contexts of reproductive tract infections, spermidine has been investigated for its potential to alleviate oxidant stress and modulate immune responses that can lead to infertility researchgate.net. In plants, polyamines, including spermidine, are involved in various reproductive processes, such as floral development, and contribute to stress tolerance in pollen tubes, which is essential for successful fertilization mdpi.com.

Neurological Functions and Cellular Homeostasis in Model Systems

Spermidine is recognized as a key regulator of cellular and neuronal homeostasis, primarily through its potent ability to induce autophagy. Autophagy is a cellular recycling process vital for clearing damaged components and maintaining cellular health, especially in neurons researchgate.netsci-hub.senih.gov. Spermidine's neuroprotective effects have been demonstrated in various models of neurodegenerative diseases, where it helps to withstand neural dysfunction, protect neurons from damage, and improve memory researchgate.netnih.govsci-hub.senih.gov.

In neurological disorders like Alzheimer's and Parkinson's disease, spermidine has shown promise by enhancing autophagic flux, reducing oxidative stress, and improving mitochondrial function researchgate.netnih.govsci-hub.senih.gov. Age-related declines in spermidine levels in the brain may contribute to impairments in neural networks and neurogenesis researchgate.netsci-hub.se. By promoting autophagy and clearing protein aggregates associated with neurodegeneration, spermidine offers a potential therapeutic strategy for age-related neurological decline nih.govsci-hub.senih.gov.

Table 4: Spermidine's Impact on Neurological Functions and Homeostasis

| Neurological Aspect | Spermidine's Effect | Mechanism | Citation(s) |

| Cellular/Neuronal Homeostasis | Maintains | Autophagy induction | researchgate.netnih.govsci-hub.senih.gov |

| Neuroprotection | Protects against neurodegeneration, neuronal damage | Autophagy induction, radical scavenging, mitochondrial function improvement | researchgate.netnih.govsci-hub.senih.gov |

| Memory | Improves | Autophagy, mitochondrial function, neuromodulator stimulation | researchgate.netnih.gov |

| Oxidative Stress in Brain | Reduces | Radical scavenging | researchgate.netnih.gov |

| Synaptic Activity | Regulates | Autophagy induction | sci-hub.se |

Compound Name List:

Spermidine (SPD)

Spermine (Spm)

Putrescine (Put)

Thermospermine

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm)

N1-guanyl-1,7-diamineoheptane (GC7)

N,N′-bis(2,3-butadienyl)-1,4-butane-diamine

N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane

DENSPM (N(1),N(11)-diethylnorspermine)

CPX

CHENSpm (N(1)-ethyl-N(11)-[(cycloheptyl)methy]-4,8-diazaundecane)

Alpha-methyl polyamines

Glutathionylspermidine (Gsp)

The search for information specifically on "this compound" in relation to microbial interactions and pathogen virulence in host models did not yield any relevant results. The provided search queries focused on identifying studies that explicitly mention "this compound" in this context. However, the search results primarily discussed the roles of "spermidine" in general, without specific reference to the "Bgg-" prefix. Therefore, it is not possible to generate the requested article section focusing solely on "this compound" based on the available information.

Metabolic Pathways and Regulation of Bgg Spermidine

Biosynthesis of Bgg-Spermidine in Biological Systems

The synthesis of this compound is a multi-step process involving the sequential addition of gamma-glutamyl groups to a spermidine (B129725) molecule. vulcanchem.com This process is dependent on the presence of specific enzymes and the availability of precursor molecules.

The primary enzyme responsible for the synthesis of this compound is transglutaminase , specifically tissue transglutaminase (TG2). vulcanchem.com This enzyme catalyzes the transfer of a gamma-glutamyl group from a glutamine residue within a protein to the primary amine group of spermidine. vulcanchem.com This reaction initially forms N(1)-(gamma-glutamyl)spermidine. A subsequent reaction, also catalyzed by transglutaminase, attaches a second gamma-glutamyl group to the N8 position, resulting in the formation of N(1),N(8)-bis(gamma-glutamyl)spermidine. vulcanchem.com

In essence, transglutaminases create a stable, covalent cross-link between proteins via the this compound bridge. vulcanchem.com This cross-linking contributes to the structural integrity of tissues, such as the cornified cell envelope in the epidermis. vulcanchem.com

The biosynthesis of this compound is fundamentally dependent on the availability of its precursors:

Spermidine : This polyamine is synthesized in cells from putrescine and decarboxylated S-adenosylmethionine (dcAdoMet) through the actions of spermidine synthase. frontiersin.orgwikipedia.org The availability of spermidine is a critical limiting factor for this compound synthesis.

Glutamine residues in proteins : Transglutaminases utilize glutamine residues as donors for the gamma-glutamyl groups. vulcanchem.com The presence of accessible glutamine residues on substrate proteins is therefore essential.

The cellular concentrations of polyamines like spermidine are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. frontiersin.orgnih.gov This regulation ensures that spermidine is available for its various cellular functions, including its role as a precursor for this compound.

Catabolism and Degradation of this compound

The breakdown of this compound and its precursors is crucial for maintaining cellular homeostasis and preventing the accumulation of potentially toxic byproducts. This process is also enzymatically driven.

A key regulatory point in the this compound pathway involves the FAD-dependent polyamine oxidase (PAO) . vulcanchem.com Research indicates that PAO can selectively oxidize the mono-substituted precursor, N(1)-(gamma-glutamyl)spermidine. vulcanchem.com By degrading this intermediate, PAO can effectively control the amount of substrate available for the final synthesis of this compound, thereby modulating the extent of protein cross-linking. vulcanchem.com

The broader polyamine catabolic pathway involves two main types of enzymes: spermidine/spermine (B22157) N1-acetyltransferase (SSAT) and polyamine oxidases (PAO and SMOX). researchgate.netmdpi.com SSAT acetylates spermidine and spermine, which can then be oxidized by PAO. researchgate.netmdpi.com This process, known as back-conversion, regenerates putrescine from spermidine. frontiersin.org Spermine can also be directly converted to spermidine by spermine oxidase (SMOX). researchgate.net While these enzymes are central to general polyamine catabolism, the specific degradation of the bis-glutamylated form (this compound) itself is less characterized, with the regulation appearing to focus on its precursor.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function in this compound Pathway | General Role in Polyamine Metabolism |

| Transglutaminase (TG2) | Catalyzes the addition of gamma-glutamyl groups to spermidine to form this compound. vulcanchem.com | Forms protein-polyamine cross-links. vulcanchem.com |

| Polyamine Oxidase (PAO) | Selectively oxidizes the precursor N(1)-(gamma-glutamyl)spermidine, regulating this compound formation. vulcanchem.com | Oxidizes acetylated polyamines in the back-conversion pathway. frontiersin.orgresearchgate.net |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Not directly involved with this compound, but controls the availability of the spermidine precursor. nih.gov | Key enzyme in polyamine catabolism; acetylates spermidine and spermine for degradation or export. nih.govphysiology.org |

The direct catabolic products of this compound itself are not extensively detailed in the available research. However, the breakdown of its precursor, N(1)-(gamma-glutamyl)spermidine, by polyamine oxidase would be expected to yield products consistent with polyamine oxidation.

Generally, the oxidation of polyamines by enzymes like PAO and SMOX generates hydrogen peroxide (H₂O₂), aminoaldehydes, and potentially acrolein. researchgate.netresearchgate.net For example, the oxidation of spermine by bovine serum amine oxidase (BSAO) produces hydrogen peroxide, ammonia, and an unstable aminoaldehyde that can spontaneously form acrolein and putrescine. researchgate.net The catabolism of acetylated spermidine by PAOX yields putrescine, 3-acetamidopropanal, and H₂O₂. frontiersin.org Therefore, it is plausible that the enzymatic degradation of gamma-glutamylated spermidine derivatives would produce hydrogen peroxide and a corresponding gamma-glutamylated aminoaldehyde.

Transport and Homeostatic Regulation of this compound Levels

The homeostasis of polyamines is a critical cellular process, maintained by a balance of biosynthesis, catabolism, and transport across the cell membrane. frontiersin.orgsemanticscholar.org While specific transporters for this compound have not been identified, the regulation of its precursor, spermidine, is well-documented.

Cellular polyamine levels are controlled by both uptake from the extracellular environment and export from the cell. nih.govsemanticscholar.org This transport is an energy-dependent process. semanticscholar.org The regulation of these transporters, along with the biosynthetic and catabolic enzymes, is influenced by intracellular polyamine concentrations in a feedback loop. frontiersin.org For instance, high levels of polyamines can induce the expression of antizyme, a protein that inhibits ornithine decarboxylase (a key enzyme in polyamine synthesis) and polyamine transport. frontiersin.org

Intracellular and Intercellular Transport Mechanisms

The transport of N(1),N(8)-bis(gamma-glutamyl)spermidine (this compound) is intrinsically linked to the transport of its precursor, the polyamine spermidine. This compound is synthesized intracellularly, and its transport across cell membranes is not well characterized, likely because it is rapidly incorporated into stable, cross-linked protein structures. vulcanchem.com Therefore, the regulation of its intracellular concentration begins with the uptake and distribution of spermidine.

Mammalian cells acquire polyamines like spermidine through both endogenous biosynthesis and uptake from extracellular sources, such as the diet and gut microbiota. nih.gov This uptake is managed by a dedicated, yet not fully elucidated, polyamine transport system (PTS). frontiersin.orgresearchgate.net This system is crucial for maintaining polyamine homeostasis. usda.gov

Intracellular Transport: The uptake of spermidine into the cell is a complex process mediated by various transporters and mechanisms. It is generally understood to be a carrier-mediated, energy-dependent, and saturable process. portlandpress.com Key mechanisms include:

Solute Carriers (SLCs): Several members of the SLC transporter superfamily have been implicated in polyamine transport. While many are still considered putative, SLC18B1 (VPAT) and SLC22A4 (OCTN1) are two of the few that have been validated as polyamine transporters in mammals. frontiersin.org The amino acid transporter SLC3A2 has been identified as a polyamine exporter, adding another layer of control. nih.govresearchgate.net

ATP-Dependent Transport: P-type ATPases, specifically members of the ATP13A family, have been recently identified as significant contributors to polyamine transport. frontiersin.org

Endocytosis: A caveolin-1-dependent endocytosis mechanism has also been proposed as a method for polyamine uptake, highlighting the multiple redundant pathways cells use to acquire these essential molecules. nih.govresearchgate.net

Once inside the cell, spermidine must be available in the cytoplasm for transglutaminases to catalyze the formation of this compound. Polyamines can also be transported into organelles like mitochondria, where they play roles in regulating energy metabolism. frontiersin.org

Intercellular Transport: Following absorption from the gastrointestinal tract, polyamines are distributed throughout the body via the bloodstream. frontiersin.org This systemic circulation allows various tissues to take up the necessary polyamines according to their metabolic needs. The concerted action of transporters in different tissues, each with distinct kinetic properties and localizations, ensures that appropriate polyamine levels are maintained system-wide. frontiersin.org

Table 1: Key Transporters Implicated in Spermidine Transport

| Transporter Family | Specific Transporter | Proposed Function | Reference(s) |

|---|---|---|---|

| Solute Carriers (SLC) | SLC22A4 (OCTN1) | Polyamine Uptake | frontiersin.org |

| Solute Carriers (SLC) | SLC18B1 (VPAT) | Polyamine Uptake | frontiersin.org |

| Solute Carriers (SLC) | SLC3A2 | Polyamine Export | nih.govresearchgate.net |

| P-type ATPases | ATP13A Family | Polyamine Transport | frontiersin.org |

| Other Mechanisms | Caveolin-1 | Endocytosis-mediated Uptake | nih.govresearchgate.net |

Regulatory Loops Governing this compound Pool Size

The intracellular pool of this compound is tightly regulated at multiple levels, primarily by controlling the availability of its precursor, spermidine, and through the direct enzymatic modulation of its synthesis pathway.

The biosynthesis of this compound is a two-step process catalyzed by transglutaminase enzymes. vulcanchem.com These enzymes form an isopeptide bond between the gamma-glutamyl group of a glutamine residue (often within a protein) and the primary amine groups of spermidine. First, N(1)-(gamma-glutamyl)spermidine is formed, followed by the attachment of a second gamma-glutamyl group to the N8 position to create the final N(1),N(8)-bis(gamma-glutamyl)spermidine cross-link. vulcanchem.com

Key regulatory mechanisms include:

Precursor Availability: The concentration of this compound is directly dependent on the intracellular pool of free spermidine. This pool is governed by a strict balance of biosynthesis, catabolism, and transport. The key regulatory enzymes in polyamine metabolism are ornithine decarboxylase (ODC) for biosynthesis and spermidine/spermine N1-acetyltransferase (SSAT) for catabolism. portlandpress.comcore.ac.ukmdpi.com

Feedback Regulation via Antizyme: A primary mechanism for controlling spermidine levels is a negative feedback loop involving a protein called antizyme. frontiersin.org When intracellular polyamine concentrations are high, the cell is stimulated to synthesize antizyme. Antizyme, in turn, binds to ODC, targeting it for degradation, and also inhibits the polyamine transport system, thus effectively shutting down both the synthesis and uptake of new polyamines. frontiersin.orgcore.ac.uk

Enzymatic Control of Cross-Link Formation: A crucial and specific point of regulation for this compound formation involves the FAD-dependent polyamine oxidase (PAO). Research has shown that PAO selectively oxidizes the intermediate N(1)-(gamma-glutamyl)spermidine. nih.gov This oxidation prevents the second glutamylation step from occurring, thereby directly limiting the amount of this compound that can be formed. nih.govresearchgate.net This regulatory step is vital for ensuring the proper formation of structures like the cornified envelope in the epidermis, where this compound acts as a key cross-linking agent. vulcanchem.comnih.gov Supplementation with spermidine has been shown to decrease the activity of transglutaminase 2 (TG2) by saturating its binding sites, while simultaneously enhancing the activity of FAD-PAO, which further reduces the formation of this compound cross-links. researchgate.net

Table 2: Key Enzymes in the Regulation of this compound Formation

| Enzyme | Abbreviation | Role in Pathway | Regulatory Action | Reference(s) |

|---|---|---|---|---|

| Transglutaminase | TG | Biosynthesis | Catalyzes the formation of gamma-glutamyl-spermidine bonds. | vulcanchem.com |

| Ornithine Decarboxylase | ODC | Precursor Synthesis | Rate-limiting enzyme for polyamine biosynthesis. | portlandpress.comcore.ac.uk |

| Spermidine/spermine N1-acetyltransferase | SSAT | Precursor Catabolism | Initiates polyamine degradation. | core.ac.ukmdpi.com |

| FAD-dependent Polyamine Oxidase | PAO | Direct Regulation | Selectively oxidizes the N(1)-(gamma-glutamyl)spermidine intermediate, preventing this compound formation. | nih.govresearchgate.net |

| Antizyme | - | Feedback Inhibition | Inhibits ODC and polyamine uptake in response to high polyamine levels. | frontiersin.org |

Cross-Talk with Other Metabolic Pathways

The metabolism of this compound is deeply integrated with several core cellular metabolic networks, primarily through its reliance on the spermidine precursor. The regulation and availability of spermidine create numerous points of intersection with other major pathways.

Nitrogen and Amino Acid Metabolism: The biosynthesis of spermidine begins with the amino acids arginine and ornithine, which are converted to putrescine before subsequent modification. usda.govmdpi.com Glutamine is the donor of the gamma-glutamyl groups for the final this compound structure. nih.gov Therefore, polyamine metabolism is directly linked to the central pathways of nitrogen assimilation and amino acid biosynthesis and catabolism. usda.gov The urea (B33335) cycle, which converts arginine to ornithine, is also a key intersection point. mdpi.com

S-adenosylmethionine (SAM) Metabolism: The conversion of putrescine to spermidine requires the donation of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). SAM is a critical metabolite that serves as the principal methyl group donor in a vast number of cellular methylation reactions, including the methylation of DNA, RNA, and proteins. The enzyme S-adenosylmethionine decarboxylase (SAMDC) is a key control point. portlandpress.com This links polyamine synthesis directly to cellular methylation status and epigenetic regulation.

Redox Homeostasis and Signaling: The catabolism of polyamines, driven by SSAT and PAO, results in the production of hydrogen peroxide (H2O2) and other reactive aldehydes. mdpi.comfrontiersin.org These molecules are potent signaling molecules that can influence cellular redox state and are implicated in processes like oxidative stress and programmed cell death. frontiersin.org This connects the regulation of polyamine pools to the broader network of cellular oxidative balance.

Autophagy and Cell Growth Signaling: Spermidine is a known inducer of autophagy, a fundamental cellular recycling process. metwarebio.comnih.gov This function is linked to its ability to inhibit acetyltransferases, leading to changes in protein acetylation that trigger the autophagic machinery. nih.gov This places polyamine metabolism at a crossroads with major signaling pathways that control cell growth, proliferation, and senescence. metwarebio.comscientificarchives.com

Table 3: Cross-Talk Between this compound Metabolism and Other Pathways

| Interacting Pathway | Key Connecting Metabolite(s)/Enzyme(s) | Significance of Interaction | Reference(s) |

|---|---|---|---|

| Nitrogen & Amino Acid Metabolism | Arginine, Ornithine, Glutamine | Precursors for spermidine and the gamma-glutamyl groups are derived from central amino acid pools. | usda.govnih.govmdpi.com |

| SAM Metabolism / Methylation | S-adenosylmethionine (SAM), SAMDC | Competition for SAM, linking polyamine synthesis to cellular methylation and epigenetic control. | portlandpress.comfrontiersin.org |

| Redox Homeostasis | Hydrogen Peroxide (H2O2) | Polyamine catabolism generates ROS, influencing cellular signaling and oxidative stress. | mdpi.comfrontiersin.org |

| Autophagy & Cell Growth | Spermidine | Spermidine levels modulate autophagy and influence pathways controlling cell proliferation and aging. | metwarebio.comnih.gov |

Comparative Analysis: Bgg Spermidine Vs. Unmodified Spermidine and Other Polyamines

Comparative Analysis of Molecular Binding Affinities and Specificity

The addition of a bulky fluorophore like BODIPY to the spermidine (B129725) molecule can significantly alter its binding affinities and specificity to various biological targets compared to its unmodified counterpart.

Unmodified spermidine, being a small, flexible polycation, interacts with a wide range of negatively charged molecules, including DNA, RNA, and proteins. nih.gov Its binding is largely driven by electrostatic interactions between its protonated amino groups and the phosphate (B84403) backbone of nucleic acids or acidic residues in proteins. researchgate.net

In contrast, the binding profile of Bgg-spermidine is influenced by both the polyamine moiety and the attached fluorophore. While the spermidine portion can still engage in electrostatic interactions, the large, hydrophobic BODIPY group can introduce steric hindrance, potentially weakening or preventing binding to some of spermidine's native targets. Conversely, the fluorophore itself might create new, non-specific hydrophobic interactions with cellular components.

Studies on fluorescently labeled polyamines have shown that they are recognized by the polyamine transport system (PTS), indicating that the modification does not completely abolish binding to these specific transporters. merckmillipore.commerckmillipore.com However, the affinity might be altered. For instance, while fluorescently labeled spermidine is taken up by cells, the efficiency of uptake can be influenced by the nature of the fluorophore and the linker used to attach it. researchgate.netnih.gov

Interactive Data Table: Comparative Binding Affinities

| Target Molecule | Unmodified Spermidine Binding | This compound (Fluorescently Labeled) Binding | Key Differences |

| DNA/RNA | Primarily electrostatic interactions with the phosphate backbone. researchgate.net | Electrostatic interactions may be sterically hindered by the BODIPY group. Potential for new hydrophobic interactions. | Reduced affinity for some nucleic acid structures is possible due to steric hindrance. |

| Polyamine Transport System (PTS) | High-affinity substrate for uptake. merckmillipore.com | Recognized and transported, but affinity may be altered depending on the fluorophore and linker. researchgate.netnih.gov | The bulky fluorophore can influence the kinetics of transport. |

| eIF5A (Eukaryotic initiation factor 5A) | Precursor for the hypusination of eIF5A. nih.gov | The modification likely prevents its use as a substrate for hypusination due to steric hindrance at the active site of deoxyhypusine (B1670255) synthase. | This compound is unlikely to participate in this critical post-translational modification. |

| Ion Channels (e.g., Kir channels) | Modulates channel activity through electrostatic interactions. | The bulky fluorophore may interfere with binding to the channel pore or regulatory sites. | Altered or inhibited modulatory effects on ion channel function are expected. |

Differential Effects on Cellular Signaling Pathways

The structural differences between unmodified spermidine and this compound lead to distinct effects on various cellular signaling pathways.

Unmodified spermidine is a potent inducer of autophagy, a cellular recycling process crucial for maintaining cellular health and longevity. nih.gov It achieves this by inhibiting several acetyltransferases, leading to the deacetylation of proteins involved in the autophagy machinery. nih.gov Furthermore, spermidine plays a role in signaling pathways related to cell growth, inflammation, and lipid metabolism. nih.govresearchgate.net

This compound, while useful as a tracer for polyamine uptake, is unlikely to fully replicate the signaling functions of unmodified spermidine. The large BODIPY moiety can prevent its interaction with the active sites of enzymes like acetyltransferases. Therefore, its ability to induce autophagy through the same mechanism as unmodified spermidine is likely diminished or absent. However, by being transported into the cell, this compound can still influence cellular processes, for example, by competing with natural polyamines for transport and binding sites, which could indirectly affect signaling.

Research has shown that fluorescent polyamine analogs can be used to monitor the activity of specific polyamine transporters like ATP13A2 and ATP13A3, which are themselves part of cellular signaling and homeostasis. researchgate.netnih.gov The uptake of these fluorescent probes can be a readout for the activity of these transport systems, which are implicated in various cellular processes.

Contrasting Biological Outcomes in Model Systems

In various model systems, the biological outcomes of treatment with unmodified spermidine versus this compound are expected to be markedly different.

Supplementation with unmodified spermidine has been shown to extend the lifespan of yeast, flies, and worms, and to confer cardio- and neuroprotective effects in mice. nih.gov These beneficial effects are largely attributed to its ability to induce autophagy and reduce inflammation. nih.govnih.gov

This compound, on the other hand, is primarily used as a tool for visualizing polyamine uptake and distribution in living cells. merckmillipore.commerckmillipore.com Its biological effects are not typically the focus of study, but it can be inferred that it would not produce the same life-extending and protective benefits as unmodified spermidine. In fact, high concentrations of such modified polyamines could potentially have cytotoxic effects by disrupting normal polyamine homeostasis or through off-target interactions of the fluorophore. The primary outcome of using this compound in model systems is the generation of fluorescence data that elucidates the mechanisms of polyamine transport. researchgate.netnih.gov

Interactive Data Table: Biological Outcomes in Model Systems

| Model System | Unmodified Spermidine Outcome | This compound (Fluorescently Labeled) Outcome |

| Yeast (Saccharomyces cerevisiae) | Extends chronological lifespan through autophagy induction. nih.gov | Used to visualize uptake; does not replicate lifespan extension. |

| Fruit Fly (Drosophila melanogaster) | Extends lifespan and improves healthspan. nih.gov | Serves as a tool to study polyamine transport in various tissues. |

| Nematode (Caenorhabditis elegans) | Increases lifespan via autophagy. nih.gov | Can be used to visualize polyamine uptake and distribution. |

| Mammalian Cell Culture | Induces autophagy, reduces oxidative stress, and regulates proliferation. nih.gov | Primarily used to track polyamine uptake and subcellular localization. merckmillipore.commerckmillipore.com |

| Mouse (Mus musculus) | Provides cardio- and neuroprotection, and extends lifespan. nih.gov | Can be used for in vivo imaging of polyamine uptake in tumors. nih.gov |

Divergence in Metabolic Fates and Regulatory Mechanisms

The metabolic pathways and regulatory mechanisms governing unmodified spermidine and this compound are fundamentally different.

The intracellular concentration of unmodified spermidine is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. nih.gov Spermidine can be synthesized from putrescine, converted to spermine (B22157), or catabolized back to putrescine through acetylation and oxidation. wikipedia.org

This compound, as a synthetic molecule, is not a substrate for the enzymes involved in polyamine biosynthesis or interconversion. The bulky BODIPY group would prevent it from fitting into the active sites of enzymes like spermidine/spermine N1-acetyltransferase (SSAT) or spermine synthase. Consequently, this compound is not subject to the same metabolic regulation as endogenous polyamines. Its intracellular concentration is primarily determined by the activity of the PTS and its rate of efflux from the cell. The primary "metabolic" fate of this compound within the cell is its sequestration into vesicles and its eventual degradation through general cellular clearance mechanisms, rather than specific enzymatic pathways. nih.gov

Advanced Research Applications and Future Directions for Bgg Spermidine Research

Bgg-Spermidine as a Molecular Probe in Mechanistic Studies

This compound's intrinsic properties make it a valuable tool for investigating molecular interactions and mechanisms. Its cationic nature at physiological pH drives its interaction with anionic macromolecules like DNA, RNA, and proteins. These interactions can be monitored using various biophysical techniques to probe cellular processes.

For instance, studies using techniques like Raman spectroscopy have been employed to investigate the interactions of spermidine (B129725) with DNA. These studies have shown that polyamines primarily interact with the phosphate (B84403) backbone of DNA, causing minimal disruption to its native B-form secondary structure. nih.gov Such non-specific electrostatic binding is crucial for processes like DNA condensation within the cell nucleus. nih.gov The ability to track these interactions provides insights into the fundamental roles of polyamines in genome organization and stability.

Furthermore, the development of labeled or modified versions of spermidine allows for more direct tracking and visualization within cellular systems. These molecular probes are instrumental in elucidating the specific binding sites and the dynamic nature of polyamine interactions with their biological targets. A chimeric gene encoding spermidine synthase has been identified as a potential molecular probe specifically for Basidiomycota, highlighting the innovative approaches being developed to study polyamine-related pathways. researchgate.net

Development of this compound Analogs for Research Purposes

The synthesis and study of this compound analogs are critical for dissecting the specific functions of natural polyamines and for developing potential therapeutic agents. By systematically modifying the structure of spermidine, researchers can investigate the structure-activity relationships that govern its biological effects. scite.ai

Methylated analogs of spermidine have proven to be particularly useful research tools. researchgate.net These analogs can help in understanding the roles of individual polyamines and the effects of altered polyamine metabolism on cell physiology. researchgate.net For example, α-methylated derivatives of spermidine have been shown to fulfill key cellular functions of the natural polyamine, with some isomers exhibiting distinct effects. researchgate.net

Another example is mygalin, a synthetic bis-acylpolyamine analog of spermidine, which has demonstrated microbicidal and potential immunomodulatory activities. The development of such analogs not only helps in understanding the mechanisms of action but also opens up avenues for therapeutic applications in various diseases.

Table 1: Examples of this compound Analogs and Their Research Applications

| Analog | Key Structural Modification | Research Application |

| α-Methylated Spermidine | Methyl group at the α-carbon | Investigating stereospecificity of polyamine-metabolizing enzymes. researchgate.net |

| β-Methylated Spermidine | Methyl group at the β-carbon | Studying growth restoration in polyamine-depleted organisms. researchgate.net |

| Mygalin | Synthetic bis-acylpolyamine | Exploring antibacterial and antitumoral activities. |

| N1,N11-bis(ethyl)norspermidine | Ethyl groups at N1 and N11 | Modulating the activity of spermidine/spermine (B22157) N1-acetyltransferase (SSAT). nih.gov |

Integration of this compound Research with 'Omics' Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)

The advent of 'omics' technologies has revolutionized biological research, allowing for a global analysis of genes (genomics), mRNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a biological sample. semanticscholar.orgresearchgate.net Integrating these powerful approaches into this compound research provides a holistic view of its physiological effects and mechanisms of action.

For instance, integrated transcriptomic and proteomic analyses have been used to understand how exogenous spermidine enhances stress tolerance in plants. nih.gov In one study, spermidine treatment in lettuce under heat stress led to the identification of 781 differentially expressed genes and 255 differentially expressed proteins, revealing that spermidine modulates signal transduction and carbohydrate metabolic pathways. nih.gov

Similarly, combining proteomic and transcriptomic analyses has been employed to investigate the role of spermidine in mitigating the aging of seeds. nih.gov These studies help in identifying the key genes, proteins, and metabolic pathways that are influenced by spermidine, providing a comprehensive understanding of its biological functions. nih.govscienceopen.com

Computational Modeling and Simulation of this compound Interactions

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are invaluable for studying the interactions of this compound at an atomic level. These methods provide insights into the binding modes and dynamics of spermidine with its biological targets, which can be difficult to observe experimentally.

Molecular modeling, density functional theory (DFT) calculations, and MD simulations have been used to predict the interaction between spermidine and tRNA. nih.gov These studies suggest that the positively charged amino groups of spermidine form hydrogen bonds with tRNA, leading to its stabilization and potential structural changes. nih.gov Such computational approaches are useful for identifying preferential binding sites and understanding the molecular basis of polyamine recognition. nih.gov

Computational studies also support experimental findings on spermidine-DNA interactions, suggesting that polyamines can bind in both the major and minor grooves of the DNA helix. nih.gov These simulations help in building detailed models of how polyamines influence DNA structure and function.

Unexplored Biological Roles and Mechanisms of this compound

While significant progress has been made in understanding the roles of spermidine in fundamental processes like cell growth, proliferation, and autophagy, many of its biological functions and mechanisms remain to be fully elucidated. nih.govnih.gov

Recent research has linked spermidine to aging and age-related diseases, suggesting its potential as an anti-aging compound. nih.govnih.gov The primary mechanism is thought to be the induction of autophagy, but other pathways involving anti-inflammatory effects, lipid metabolism, and regulation of cell signaling are also implicated. nih.gov The precise molecular targets and signaling cascades through which spermidine exerts these effects are areas of active investigation.

Furthermore, the role of spermidine in modulating the gut microbiota and its impact on systemic health is an emerging area of research. nih.gov Understanding how dietary spermidine interacts with the microbiome and influences host physiology could open up new avenues for promoting health and longevity. pismin.com

Challenges and Open Questions in this compound Research

Despite the advancements, several challenges and open questions remain in the field of this compound research.

Specificity of Action: A key challenge is to unravel the specificity of spermidine's actions. Given its ability to interact with numerous molecules, it is often difficult to pinpoint the primary targets responsible for a specific physiological outcome.

Regulatory Networks: The regulation of intracellular spermidine levels is complex, involving biosynthesis, catabolism, and transport. A deeper understanding of how these pathways are coordinated and how they respond to various physiological and environmental cues is needed.

Translational Potential: While preclinical studies have shown promising results for spermidine in various disease models, translating these findings to human health requires rigorous clinical trials. Determining the optimal intake and long-term effects of spermidine supplementation in humans is a critical next step. nih.gov

Crosstalk with Other Pathways: The signaling pathways influenced by spermidine are interconnected with other cellular networks. Elucidating the crosstalk between polyamine metabolism and other key signaling pathways will be essential for a comprehensive understanding of its biological roles.

Future research will need to employ a multi-pronged approach, combining advanced analytical techniques, sophisticated genetic models, and well-designed clinical studies to address these challenges and fully unlock the potential of this compound and related polyamines in promoting health and combating disease.

Q & A

Q. What experimental models are recommended for initial testing of BGG-spermidine’s autophagy-inducing effects?

Methodological Answer:

- In vitro models : Use mammalian cell lines (e.g., HEK293, HeLa) treated with this compound at concentrations ranging from 0.1–10 µM. Monitor autophagy via LC3-II/LC3-I ratio (immunoblotting) or GFP-LC3 puncta quantification (fluorescence microscopy). Include controls with autophagy inhibitors (e.g., chloroquine) to validate specificity .

- In vivo models : Employ C. elegans or murine models. For lifespan studies, administer 1–5 mM this compound orally and measure survival curves using Kaplan-Meier analysis. Ensure proper blinding and randomization to reduce bias .

Q. What statistical methods are appropriate for analyzing this compound’s effects on metabolic parameters?

Methodological Answer:

- For continuous outcomes (e.g., glucose tolerance, mitochondrial respiration), use ANOVA with post-hoc Tukey tests for multi-group comparisons. For survival data, Cox proportional hazards models are recommended. Sample size calculations should be based on pilot data (e.g., 80% power, α=0.05) using tools like G*Power .

- Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical relevance .

Q. How should researchers control for confounding variables in dietary studies involving this compound?

Methodological Answer:

- Standardize diets (e.g., pair-fed controls) to isolate this compound effects from caloric intake variations.

- Monitor gut microbiota composition via 16S rRNA sequencing, as microbial polyamine production may confound results .

Advanced Research Questions

Q. How can contradictory data on this compound’s tissue-specific bioavailability be resolved?

Methodological Answer:

- Conduct pharmacokinetic studies using isotope-labeled this compound (e.g., ¹³C-spermidine) followed by LC-MS/MS analysis across tissues. Compare absorption rates in wild-type vs. Slc3a2 knockout mice to assess transporter dependency .

- Perform meta-analyses of existing datasets to identify moderators (e.g., age, sex) influencing bioavailability heterogeneity .

Q. What experimental designs isolate this compound’s direct effects from microbiome-derived polyamines in longitudinal studies?

Methodological Answer:

- Use germ-free (gnotobiotic) mouse models colonized with defined microbiota (e.g., Bifidobacterium-only) to control microbial spermidine synthesis. Pair with HPLC quantification of fecal and serum polyamines .

- Apply Mendelian randomization in human cohorts to infer causal relationships between this compound intake and health outcomes, independent of confounding microbiota factors .

Q. What methodologies address conflicting reports on this compound’s role in cancer progression?

Methodological Answer:

- Employ organoid models (e.g., patient-derived tumor organoids) treated with this compound to assess proliferation (Ki-67 staining) and apoptosis (TUNEL assay). Compare results across cancer subtypes (e.g., BRCA1-mutant vs. wild-type) .

- Utilize single-cell RNA sequencing to identify transcriptional programs modulated by this compound in tumor microenvironments, distinguishing pro-survival vs. pro-apoptotic pathways .

Data Reporting & Reproducibility

Q. How should researchers document this compound’s purity and stability in long-term studies?

Methodological Answer:

Q. What guidelines ensure reproducibility in autophagy assays involving this compound?

Methodological Answer:

- Follow ARRIVE 2.0 guidelines for animal studies: report sample size justification, blinding, and exclusion criteria. For cell studies, include passage numbers, mycoplasma testing, and reagent lot numbers .

Contradiction Analysis & Meta-Research

Q. How can meta-analyses reconcile disparities in this compound’s efficacy across aging models?

Methodological Answer:

Q. What strategies validate this compound’s mechanisms when genetic knockout models yield conflicting results?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.